Cinacalcet

Catalog No.
S003954
CAS No.
226256-56-0
M.F
C22H22F3N
M. Wt
357.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinacalcet

CAS Number

226256-56-0

Product Name

Cinacalcet

IUPAC Name

N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine

Molecular Formula

C22H22F3N

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m1/s1

InChI Key

VDHAWDNDOKGFTD-MRXNPFEDSA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F

Solubility

Slightly soluble (in HCl salt form)
In water, 9.2X10-2 mg/L at 25 °C /Estimated/
5.59e-05 g/L

Synonyms

alpha-methyl-N-(3-(3-(trifluoromethyl)phenyl)propyl)-1-naphthalenemethanamine, (alphaR)-hydrochloride, AMG 073, AMG073, cinacalcet, cinacalcet hydrochloride, KRN 1493, Sensipar

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F

Description

The exact mass of the compound Cinacalcet is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (in hcl salt form)in water, 9.2x10-2 mg/l at 25 °c /estimated/5.59e-05 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Cinacalcet Accordpharma -> EMA Drug Category. However, this does not mean our product can be used or applied in the same or a similar way.

Cinacalcet, a calcimimetic medication, has established itself as a cornerstone treatment for secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease []. However, scientific research is actively exploring its potential applications beyond this established use. Here's a breakdown of some exciting research areas involving Cinacalcet:

Cinacalcet and Dialysis Efficiency

Studies are investigating whether Cinacalcet can improve the efficiency of dialysis by influencing calcium and phosphate homeostasis. The rationale lies in Cinacalcet's ability to suppress parathyroid hormone (PTH) secretion, potentially leading to better control of these electrolytes during dialysis. This could translate to improved patient outcomes and potentially reduced dialysis treatment burden.

Cinacalcet and Bone Health

Secondary hyperparathyroidism is associated with increased bone turnover and risk of fractures. Research is evaluating the potential of Cinacalcet to improve bone health in patients with chronic kidney disease. Studies are examining its effect on bone mineral density and fracture risk, aiming to determine if Cinacalcet offers additional benefits beyond controlling PTH levels [].

Cinacalcet is a medication primarily used to treat conditions related to abnormal parathyroid hormone levels, specifically secondary hyperparathyroidism in patients with chronic kidney disease who are undergoing dialysis. It is also indicated for primary hyperparathyroidism and parathyroid carcinoma. The drug functions as a calcimimetic, meaning it mimics the action of calcium on tissues by allosterically activating the calcium-sensing receptor (CaSR) located on the parathyroid gland's chief cells. This activation increases the sensitivity of these receptors to extracellular calcium, leading to reduced secretion of parathyroid hormone and consequently lowering serum calcium levels .

The chemical structure of cinacalcet is represented by the formula C22H22F3N, with a molar mass of approximately 357.42 g/mol. Its IUPAC name is (R)-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethane amine .

Cinacalcet acts as a calcimimetic, mimicking the action of calcium on the CaSRs located on the parathyroid gland's chief cells []. By activating the CaSR, Cinacalcet deceives the cells into believing there's sufficient calcium in the bloodstream, leading to a decrease in PTH secretion []. This reduction in PTH levels helps regulate calcium and phosphorus levels in the blood, particularly beneficial for CKD patients where impaired kidney function disrupts calcium homeostasis.

During its metabolism. The primary metabolic pathways involve oxidative N-dealkylation, which produces hydrocinnamic acid and hydroxy-hydrocinnamic acid. These metabolites are further processed through β-oxidation and glycine conjugation. Additionally, cinacalcet's naphthalene ring can be oxidized to form dihydrodiols, which are then conjugated with glucuronic acid for elimination . The drug's pharmacokinetics reveal that it is rapidly absorbed following oral administration, reaching peak plasma concentrations within 2 to 6 hours .

Cinacalcet's biological activity is centered on its role as a calcimimetic agent. By enhancing the sensitivity of calcium-sensing receptors, cinacalcet effectively reduces parathyroid hormone levels, leading to decreased calcium and phosphorus concentrations in the blood. This mechanism is particularly beneficial for patients with chronic kidney disease, where elevated parathyroid hormone levels can lead to bone deterioration and other complications . Common side effects include nausea, vomiting, and diarrhea, with more severe reactions such as seizures occurring in rare cases .

The synthesis of cinacalcet involves several steps that typically include the formation of key intermediates followed by specific reactions to construct the final compound. While detailed synthetic routes are proprietary and not always publicly disclosed, the general approach includes:

  • Formation of the naphthalene moiety: This may involve classic organic synthesis techniques such as Friedel-Crafts acylation.
  • Introduction of trifluoromethyl groups: This can be achieved through electrophilic fluorination methods.
  • Final assembly: Coupling reactions to form the amine linkage that connects the naphthalene structure to the propyl chain.

These processes are conducted under controlled conditions to ensure high yield and purity of the final product .

Cinacalcet is primarily applied in:

  • Secondary hyperparathyroidism: Particularly in patients with chronic kidney disease on dialysis.
  • Primary hyperparathyroidism: In patients who are not candidates for surgery.
  • Parathyroid carcinoma: To manage elevated calcium levels associated with this condition.

The drug can be used alone or in combination with other treatments such as bisphosphonates to further reduce calcium resorption from bones .

Cinacalcet has notable interactions with various drugs due to its metabolism via cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. It acts as a strong inhibitor of CYP2D6, which can lead to increased plasma levels of drugs metabolized by this enzyme. Caution is advised when co-administering cinacalcet with other medications that may be affected by these metabolic pathways . Additionally, dietary factors such as grapefruit juice can influence cinacalcet metabolism and efficacy .

Several compounds share similarities with cinacalcet in terms of their mechanism or therapeutic application:

Compound NameMechanismIndicationsUnique Features
EtelcalcetCalcimimeticSecondary hyperparathyroidismMore selective for CaSR
AbaloparatideParathyroid hormone analogOsteoporosisStimulates bone formation
ParicalcitolVitamin D analogSecondary hyperparathyroidismDirectly influences calcium metabolism
DexamethasoneCorticosteroidVarious inflammatory conditionsAnti-inflammatory properties

Cinacalcet's uniqueness lies in its specific action on calcium-sensing receptors and its role in managing parathyroid hormone levels without directly supplying calcium or vitamin D .

Physical Description

Solid

XLogP3

6.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

357.17043419 g/mol

Monoisotopic Mass

357.17043419 g/mol

Heavy Atom Count

26

LogP

6.5
log Kow = 6.8 /Estimated/
6.5

Appearance

Solid powder

UNII

UAZ6V7728S

Related CAS

364782-34-3 (Hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

For the treatment of secondary hyperparathyroidism in patients with Chronic Kidney Disease who are on hemodialysis or peritoneal dialysis. Also for the treatment of hypercalcemia in patients with parathyroid carcinoma.
FDA Label
Secondary hyperparathyroidism AdultsTreatment of secondary hyperparathyroidism (HPT) in adult patients with end-stage renal disease (ESRD) on maintenance dialysis therapy. Paediatric populationTreatment of secondary hyperparathyroidism (HPT) in children aged 3 years and older with end-stage renal disease (ESRD) on maintenance dialysis therapy in whom secondary HPT is not adequately controlled with standard of care therapy (see section 4. 4). Cinacalcet Accordpharma may be used as part of a therapeutic regimen including phosphate binders and/or Vitamin D sterols, as appropriate (see section 5. 1). Parathyroid carcinoma and primary hyperparathyroidism in adultsReduction of hypercalcaemia in adult patients with: parathyroid carcinoma. primary HPT for whom parathyroidectomy would be indicated on the basis of serum calcium levels (as defined by relevant treatment guidelines), but in whom parathyroidectomy is not clinically appropriate or is contraindicated.
Treatment of secondary hyperparathyroidism (HPT) in patients with end-stage renal disease (ESRD) on maintenance dialysis therapy. Cinacalcet Mylan may be used as part of a therapeutic regimen including phosphate binders and/or vitamin D sterols, as appropriate. Reduction of hypercalcaemia in patients with: parathyroid carcinomaprimary HPT for whom parathyroidectomywould be indicated on the basis of serum calcium levels (as defined by relevant treatment guidelines), but in whom parathyroidectomy is not clinically appropriate or is contraindicated. Â
Secondary hyperparathyroidism AdultsTreatment of secondary hyperparathyroidism (HPT) in adult patients with end stage renal disease (ESRD) on maintenance dialysis therapy. Paediatric populationTreatment of secondary hyperparathyroidism (HPT) in children aged 3 years and older with end stage renal disease (ESRD) on maintenance dialysis therapy in whom secondary HPT is not adequately controlled with standard of care therapy. Mimpara may be used as part of a therapeutic regimen including phosphate binders and/or Vitamin D sterols, as appropriate. Parathyroid carcinoma and primary hyperparathyroidism in adults. Reduction of hypercalcaemia in adult patients with: parathyroid carcinoma; primary HPT for whom parathyroidectomy would be indicated on the basis of serum calcium levels (as defined by relevant treatment guidelines), but in whom parathyroidectomy is not clinically appropriate or is contraindicated.
Treatment of secondary hyperparathyroidism (HPT) in patients with end-stage renal disease (ESRD) on maintenance dialysis therapy. Mimpara may be used as part of a therapeutic regimen including phosphate binders and/or Vitamin D sterols, as appropriate (see section 5. 1). Reduction of hypercalcaemia in patients with: -parathyroid carcinoma. - primary HPT for whom parathyroidectomy would be indicated on the basis of serum calciumlevels (as defined by relevant treatment guidelines), but in whom parathyroidectomy is not clinically appropriate or is contraindicated.

Therapeutic Uses

Cinacalcet is indicated for the treatment of hypercalcemia in patients with parathyroid carcinoma. /Included in US product labeling/
Cinacalcet is indicated for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis. /Included in US product labeling/
Cinacalcet is used for the treatment of secondary hyperparathyroidism associated with chronic renal disease in patients who are undergoing hemodialysis or peritoneal dialysis; safety and efficacy in patients who are not undergoing dialysis have not been established. Cinacalcet may be used alone or in conjunction with vitamin D analogs and/or phosphate binders.

Pharmacology

Cinacalcet is a drug that acts as a calcimimetic (i.e. it mimics the action of calcium on tissues). Secondary hyperparathyroidism (HPT) in patients with chronic kidney disease (CKD) is a progressive disease, associated with increases in parathyroid hormone (PTH) levels and derangements in calcium and phosphorus metabolism. Increased PTH stimulates osteoclastic activity resulting in cortical bone resorption and marrow fibrosis. The goals of treatment of secondary hyperparathyroidism are to lower levels of PTH, calcium, and phosphorus in the blood, in order to prevent progressive bone disease and the systemic consequences of disordered mineral metabolism. In CKD patients on dialysis with uncontrolled secondary HPT, reductions in PTH are associated with a favorable impact on bone-specific alkaline phosphatase (BALP), bone turnover and bone fibrosis. Cinacalcet reduces calcium levels by increasing the sensitivity of the calcium sensing receptor to extracellular calcium.

MeSH Pharmacological Classification

Calcimimetic Agents

ATC Code

H05BX01
H - Systemic hormonal preparations, excl. sex hormones and insulins
H05 - Calcium homeostasis
H05B - Anti-parathyroid agents
H05BX - Other anti-parathyroid agents
H05BX01 - Cinacalcet

Mechanism of Action

Cinacalcet directly lowers parathyroid hormone levels by increasing the sensitivity of the calcium sensing receptors to activation by extracellular calcium, resulting in the inhibition of PTH secretion. The reduction in PTH is associated with a concomitant decrease in serum calcium levels.
Calcimimetics are positive allosteric modulators that activate the parathyroid calcium receptor (CaR) and thereby immediately suppress parathyroid hormone (PTH) secretion. Preclinical studies have demonstrated that calcimimetics inhibit PTH secretion and parathyroid gland hyperplasia and ameliorates bone qualities in rats with chronic renal insufficiency. Clinical trials with cinacalcet hydrochloride, a calcimimetic compound, have shown that calcimimetics possess lowering effects not only on serum PTH levels but also on serum phosphorus levels in dialysis patients with secondary hyperparathyroidism (2HPT). Thus, calcimimetics have considerable potential as an innovative medical approach to manage 2HPT. In this review, the similarities are extrapolated between the pharmacological effect of calcimimetics on the set point of Ca-regulated PTH secretion and clinical observations in affected subjects with activating CaR mutations.
Cinacalcet is a calcimimetic agent that increases the sensitivity of the calcium-sensing receptor to activation by extracellular calcium. Secondary hyperparathyroidism (HPT) in patients with chronic kidney disease (CKD) is a progressive disease, associated with increases in PTH levels and derangements in calcium and phosphorus metabolism. Increased PTH stimulates osteoclastic activity, resulting in cortical bone resorption and bone marrow fibrosis. The goals of treatment of secondary HPT are to lower levels of PTH, calcium, and phosphorus in the blood in order to prevent progressive bone disease and the systemic consequences of disordered mineral metabolism. In CKD patients on dialysis with uncontrolled secondary HPT, reductions in PTH are associated with a favorable impact on bone specific alkaline phosphatase, bone turnover, and bone fibrosis. The calcium sensing receptor on the surface of the chief cell of the parathyroid gland is the principal regulator of PTH secretion. Cinacalcet directly lowers PTH levels by increasing the sensitivity of the calcium sensing receptor to extracellular calcium. The reduction in PTH is associated with a concomitant decrease in serum calcium levels.
Oral cinacalcet hydrochloride (HCl) is the first in a new class of therapeutic agents, the calcimimetics, and has a novel mechanism of action. It directly modulates the principal regulator of parathyroid hormone (PTH) secretion, namely the calcium-sensing receptor (CaR) on the chief cells in the parathyroid gland. Cinacalcet HCl reduces circulating PTH levels by increasing the sensitivity of the CaR to extracellular calcium. In three pivotal phase III, 26-week, randomised, double-blind, multicentre trials in chronic kidney disease (CKD) patients (n = 1136) on dialysis with uncontrolled secondary hyperparathyroidism (HPT), a significantly higher proportion of oral cinacalcet HCl 30-180 mg/day than placebo recipients achieved a reduction in intact PTH levels to < or =250 pg/mL. Cinacalcet HCl treatment also simultaneously lowered serum calcium and phosphorus, and calcium-phosphorous product levels. Notably, cinacalcet HCl proved effective in a broad range of CKD patients on dialysis with uncontrolled secondary HPT, regardless of disease severity, duration of dialysis treatment, dialysis modality, race, age, gender, or concurrent phosphate binder or vitamin D sterol use. Cinacalcet HCl (60-360 mg/day) also reduced elevated serum calcium levels by > or =1 mg/dL in 15 of 21 (71%) patients with parathyroid carcinoma in an open-label, multicentre, dose-titration trial. Cinacalcet HCl was generally well tolerated in clinical trials. Most treatment-emergent adverse events were mild to moderate in severity. /Cinacalcet hydrochloride/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Metabotropic glutamate receptor family
Calcium-sensing
CASR [HSA:846] [KO:K04612]

Vapor Pressure

1.5X10-7 mm Hg at 25 °C at 25 °C /Estimated/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

226256-56-0

Absorption Distribution and Excretion

Rapidly absorbed following oral administration.
Cinacalcet is metabolized by multiple enzymes, primarily CYP3A4, CYP2D6 and CYP1A2. Renal excretion of metabolites was the primary route of elimination of radioactivity.
1000 L
The metabolism and disposition of calcimimetic agent cinacalcet HCl was examined after a single oral administration to mice, rats, monkeys, and human volunteers. In all species examined, cinacalcet was well absorbed, with greater than 74% oral bioavailability of cinacalcet-derived radioactivity in monkeys and humans. In rats, cinacalcet-derived radioactivity was widely distributed into most tissues, with no marked gender-related differences. In all animal models examined, radioactivity was excreted rapidly via both hepatobiliary and urinary routes. In humans, radioactivity was cleared primarily via the urinary route (80%), with 17% excreted in the feces. Cinacalcet was not detected in the urine in humans. ...
After absorption, cinacalcet concentrations decline in a biphasic fashion with a terminal half life of 30 to 40 hours. Renal excretion of metabolites was the primary route of elimination of radioactivity. Approximately 80% of the dose was recovered in the urine and 15% in the feces.
Steady-state drug levels are achieved within 7 days. The mean accumulation ratio is approximately 2 with once-daily oral administration. The median accumulation ratio is approximately 2 to 5 with twice-daily oral administration. The AUC and Cmax of cinacalcet increase proportionally over the dose range of 30 to 180 mg once daily. The pharmacokinetic profile of cinacalcet does not change over time with once-daily dosing of 30 to 180 mg. The volume of distribution is high (approximately 1000 L), indicating extensive distribution. Cinacalcet is approximately 93% to 97% bound to plasma proteins. The ratio of blood cinacalcet concentration to plasma cinacalcet concentration is 0.8 at a blood cinacalcet concentration of 10 ng/mL.
After oral administration of cinacalcet, Cmax is achieved in approximately 2 to 6 hours. A food-effect study in healthy volunteers indicated that the Cmax and AUC were increased 82% and 68%, respectively, when cinacalcet was administered with a high-fat meal compared with fasting, Cmax and AUC of cinacalcet were increased 65% and 50%, respectively, when cinacalcet was administered with a low-fat meal compared with fasting.
For more Absorption, Distribution and Excretion (Complete) data for CINACALCET (6 total), please visit the HSDB record page.

Metabolism Metabolites

Metabolism is hepatic by multiple enzymes, primarily CYP3A4, CYP2D6, and CYP1A2. After administration of a 75 mg radiolabeled dose to healthy volunteers, cinacalcet was rapidly and extensively metabolized via: 1) oxidative N-dealkylation to hydrocinnamic acid and hydroxy-hydrocinnamic acid, which are further metabolized via ß-oxidation and glycine conjugation; the oxidative N-dealkylation process also generates metabolites that contain the naphthalene ring; and 2) oxidation of the naphthalene ring on the parent drug to form dihydrodiols, which are further conjugated with glucuronic acid.
The metabolism and disposition of calcimimetic agent cinacalcet HCl was examined after a single oral administration to mice, rats, monkeys, and human volunteers. ... The primary routes of metabolism of cinacalcet were N-dealkylation leading to carboxylic acid derivatives (excreted in urine as glycine conjugates) and oxidation of naphthalene ring to form dihydrodiols (excreted in urine and bile as glucuronide conjugates). The plasma radioactivity in both animals and humans was primarily composed of carboxylic acid metabolites and dihydrodiol glucuronides, with <1% circulating radioactivity accounting for the unchanged cinacalcet. Overall, the circulating and excreted metabolite profile of cinacalcet in humans was qualitatively similar to that observed in preclinical animal models.
Cinacalcet is metabolized by multiple cytochrome P-450 (CYP) isoenzymes, mainly CYP3A4, CYP2D6, and CYP1A2, and is a potent inhibitor of CYP2D6 in vitro.
Rapidly and extensively metabolized hepatically by multiple enzymes, primarily CYP3A4, CYP2D6, and CYP1A2 via oxidative N-dealkylation to hydrocinnamic acid and hydroxy-hydrocinnamic acid which are further metabolized via beta-oxidation and glycine conjugations; the oxidative N-dealkylation process also generates metabolites that contains the naphthalene ring; and oxidation of the naphthalene ring on the parent drug to form dihydrodiols which are further conjugated with glucuronic aicd. The hydrocinnamic acid metabolite was shown to be inactive at concentrations up to 10 uM in a cell-based assay measuring calcium-receptor activation. The glucuronide conjugates formed after oxidation were shown to have a potency approximately 0.003 times that of cinacalcet in a cell-based assay measuring a calcimimetic response.

Associated Chemicals

CINACALCET HYDROCHLORIDE 364782-34-3

Wikipedia

Cinacalcet
Kainic_acid

Drug Warnings

In 3 clinical studies of chronic kidney disease (CKD) patients on dialysis, 5% of the patients in the cinacalcet and placebo groups reported a history of seizure disorder at baseline. During the trials, seizures (primarily generalized or tonic-clonic) were observed in 1.4% of cinacalcet-treated patients and 0.4% of placebo-treated patients. Five of the 9 cinacalcet-treated patients had a history of seizure disorder and 2 were receiving antiseizure medication at the time of their seizure. Both placebo-treated patients had a history of seizure disorder and were receiving antiseizure medication at the time of their seizure. While the basis for the reported difference in seizure rate is not clear, the threshold for seizures is lowered by significant reductions in serum calcium levels. Therefore, closely monitor serum calcium levels in patients receiving cinacalcet, particularly in patients with a history of a seizure disorder.
Studies in rats have shown that cinacalcet is excreted in the milk with a high milk-to-plasma ratio. It is not known whether this drug is excreted in human milk. Considering these data in rats and because many drugs are excreted in human milk and there is potential for clinically significant adverse reactions in infants, decide whether to discontinue nursing or to discontinue the drug, taking into account the importance of the drug to the lactating woman.
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
Cinacalcet decreases serum calcium concentrations, and therefore patients should be carefully monitored for the occurrence of hypocalcemia. Cinacalcet should not be initiated if the serum calcium concentration is below the lower limit of normal (8.4 mg/dL).
For more Drug Warnings (Complete) data for CINACALCET (10 total), please visit the HSDB record page.

Biological Half Life

Terminal half-life is 30 to 40 hours. The mean half-life of cinacalcet is prolonged by 33% and 70% in patients with moderate and severe hepatic impairment, respectively.
The mean half life of cinacalcet is prolonged by 33% and 70% in patients with moderate and severe hepatic impairment, respectively.
terminal half-life: 30 to 40 hours

Use Classification

Human drugs -> Calcium homeostasis -> Human pharmacotherapeutic group -> EMA Drug Category

General Manufacturing Information

Information available in 2005 indicated that Cinacalcet hydrochloride was used in the manufacture of pharmaceutical preparations in the following countries: United States (1,2)

Interactions

Potential pharmacokinetic interaction (increased plasma concentrations of drugs metabolized principally by cytochrome P450 (CYP) isoenzyme 2D6). In patients receiving cinacalcet 25 or 100 mg concurrently with amitriptyline hydrochloride 50 mg, exposure to amitriptyline and its active metabolite, norrtiptyline, was increased by 20%. Dosage adjustment maybe required if cinacalcet is administered concomitantly with ta drug that has a narrow therapeutic index and is metabolized principally by CYP2D6 (e.g., flecainide, vinblastine, thioridazine, most tricyclic antidepressants).
Potential pharmacokinetic interaction (increased plasma cinacalcet concentrations) with potent CYP3A4 inhibitors (e.g. ketoconazole, erythromycin, itraconazole). Approximate 2.3-fold increase in cinacalcet exposure reported following concomitant administration of a single 90-mg dose of cinacalcet with ketoconazole (200 mg twice daily for 7 days). Cinacalcet dosage adjustment may be required and PTH and serum calcium concentrations should be closely monitored if a potent CYP3A4 inhibitor is initiated or discontinued.

Dates

Modify: 2023-09-12
1:Cinacalcet in hyperparathyroidism management after pediatric renal transplantation. Niel O, Maisin A, Macher MA, Peuchmaur M, Deschênes G.CEN Case Rep. 2016 Nov;5(2):141-143. doi: 10.1007/s13730-015-0211-0. Epub 2016 Jan 22. PMID: 28508965 Free PMC Article2:Mortality in dialysis patients with cinacalcet use: A large observational registry study. Friedl C, Reibnegger G, Kramar R, Zitt E, Pilz S, Mann JFE, Rosenkranz AR.Eur J Intern Med. 2017 May 9. pii: S0953-6205(17)30178-4. doi: 10.1016/j.ejim.2017.05.002. [Epub ahead of print] PMID: 28499709 3:Utility of Cinacalcet in Familial Hypocalciuric Hypercalcemia. Sethi BK, Nagesh VS, Kelwade J, Parekh H, Dukle V.Indian J Endocrinol Metab. 2017 Mar-Apr;21(2):362-363. doi: 10.4103/2230-8210.202034. No abstract available. PMID: 28459040 Free PMC Article

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